molecular formula C12H10BrF2NO2 B1413840 Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate CAS No. 1805581-56-9

Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate

Cat. No.: B1413840
CAS No.: 1805581-56-9
M. Wt: 318.11 g/mol
InChI Key: UJPHLVQALVLQKF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate is an organic compound with a complex structure that includes bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and difluoromethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas with a palladium catalyst can reduce the cyano group.

    Oxidation: Potassium permanganate in an acidic medium can oxidize the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate exerts its effects involves its interaction with various molecular targets. The presence of the bromine, cyano, and difluoromethyl groups allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate
  • Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate

Uniqueness

Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

ethyl 2-[2-bromo-3-cyano-6-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-9-8(12(14)15)4-3-7(6-16)11(9)13/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHLVQALVLQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 2
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Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
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Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
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Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 5
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Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 6
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate

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